molecular formula C8H15N3O B1528674 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea CAS No. 1250289-17-8

3-Cyclopropyl-1-(pyrrolidin-3-yl)urea

Cat. No. B1528674
CAS RN: 1250289-17-8
M. Wt: 169.22 g/mol
InChI Key: SSEXQHZFHRJYNW-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-1-(pyrrolidin-3-yl)urea” is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol . It is used for research purposes .


Synthesis Analysis

The synthesis of compounds similar to “3-Cyclopropyl-1-(pyrrolidin-3-yl)urea” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-1-(pyrrolidin-3-yl)urea” is characterized by a cyclopropyl group, a pyrrolidin-3-yl group, and a urea group . The pyrrolidine ring in the structure contributes to the stereochemistry of the molecule .

Scientific Research Applications

Pharmaceutical Research

The pyrrolidine ring, a component of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound could be pivotal in the development of new drugs with selective biological activity.

Agricultural Chemistry

Indole derivatives, which share structural similarities with 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea, are known for their role in plant growth and development. The compound’s potential as a synthetic precursor for plant hormones or as a part of pest management strategies could be an area of interest .

Material Science

In material science, the compound’s unique structure could be utilized in the synthesis of novel polymers or coatings with specific properties such as increased durability or chemical resistance .

Environmental Impact Studies

Understanding the environmental impact of chemicals is crucial. Research into the degradation pathways and potential ozone-depleting effects of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea is essential for assessing its ecological footprint .

Biotechnology Research

The compound’s role in biotechnology could be explored, particularly in the development of bioactive molecules for therapeutic use. Its structural features may influence the binding affinity to biological targets, which is significant in drug design .

Analytical Chemistry

3-Cyclopropyl-1-(pyrrolidin-3-yl)urea can be used as a standard or reference compound in various analytical techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .

Safety and Hazards

The safety data sheet for pyrrolidine, a component of “3-Cyclopropyl-1-(pyrrolidin-3-yl)urea”, indicates that it is highly flammable and harmful if swallowed or inhaled. It also causes severe skin burns and eye damage .

Future Directions

The pyrrolidine ring, a key component of “3-Cyclopropyl-1-(pyrrolidin-3-yl)urea”, is a versatile scaffold for novel biologically active compounds. It is expected that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-cyclopropyl-3-pyrrolidin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c12-8(10-6-1-2-6)11-7-3-4-9-5-7/h6-7,9H,1-5H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEXQHZFHRJYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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